molecular formula C20H17N3O2 B2471299 2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide CAS No. 852368-06-0

2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide

Cat. No. B2471299
CAS RN: 852368-06-0
M. Wt: 331.375
InChI Key: QZIIUPHQZXENIS-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide, also known as MIAM, is a novel compound that has been of interest to researchers due to its potential therapeutic effects. This compound has been synthesized and studied extensively, and the results of these studies suggest that MIAM has a range of biochemical and physiological effects that could make it useful in a variety of research applications.

Scientific Research Applications

Cannabinoid Receptor Ligand

2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide and its derivatives have been investigated for their potential as ligands for cannabinoid receptors. For instance, a study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, showing that the fluorinated derivative is a potent and selective CB2 ligand (Moldovan et al., 2017).

Antimicrobial and Enzyme Activity

Another study focused on the synthesis of 2-cyano-3-(1H-indol-3-yl)prop-2-enethioamide derivatives, which displayed antimicrobial properties and affected glutathione S-transferase (GST) enzyme activity (Attaby et al., 2007).

Antimicrobial and Anti-inflammatory Activities

Gadegoni and Manda (2013) synthesized novel compounds, including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile, demonstrating antimicrobial and anti-inflammatory activities (Gadegoni & Manda, 2013).

Antioxidant Properties

In 2020, Gopi and Dhanaraju synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives. These compounds were evaluated for their antioxidant activity, showing considerable activity in ferric reducing antioxidant power (FRAP) and DPPH methods (Gopi & Dhanaraju, 2020).

Antimicrobial Activities

Anekal and Biradar (2012) conducted comparative studies on novel indole derivatives, including this compound, demonstrating significant antimicrobial activities against various microbial strains (Anekal & Biradar, 2012).

Serotonin Receptors Modulation

Ibrahim et al. (2017) investigated marine-inspired indole derivatives as modulators of serotonin receptors, revealing their potential as antidepressant and sedative drug leads (Ibrahim et al., 2017).

Cytotoxicity in Cancer Cell Lines

Hu et al. (2016) synthesized N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, evaluating their cytotoxicity against various human cancer cell lines. Some compounds showed potent anti-proliferative activity (Hu et al., 2016).

EGFR and COX-2 Inhibitors in Cancer Management

Sever et al. (2020) designed and synthesized new indole-based 1,3,4-oxadiazoles as EGFR and COX-2 inhibitors, showing significant anticancer activity against various human cancer cell lines (Sever et al., 2020).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-12-8-14-9-13(6-7-17(14)23-12)10-22-20(25)19(24)16-11-21-18-5-3-2-4-15(16)18/h2-9,11,21,23H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIIUPHQZXENIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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